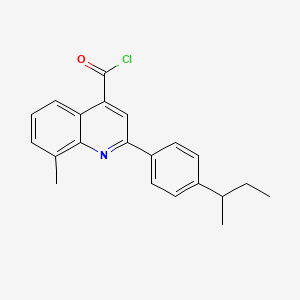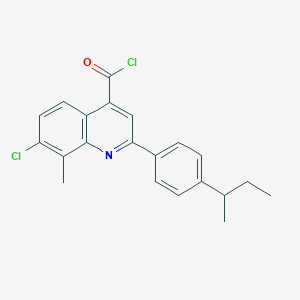
N-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride
説明
N-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom and a methoxy group attached to a benzyl ring, which is further linked to a piperidin-4-amine moiety.
Synthetic Routes and Reaction Conditions:
Benzyl Protection: The synthesis begins with the protection of the benzyl group using a suitable protecting group to prevent unwanted reactions.
Fluorination: Introduction of the fluorine atom at the 2-position of the benzyl ring is achieved through a halogenation reaction.
Methoxylation: The methoxy group is introduced at the 5-position of the benzyl ring using a methylation reaction.
Piperidin-4-amine Coupling: The benzyl group is then coupled with piperidin-4-amine using a reductive amination reaction.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide (OH-) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Benzaldehyde, benzoic acid, and their derivatives.
Reduction Products: Piperidin-4-amine derivatives and corresponding alcohols.
Substitution Products: Various fluorinated and methoxylated derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems. Medicine: Industry: The compound is used in the manufacturing of specialty chemicals and materials, benefiting from its stability and reactivity.
作用機序
The mechanism by which N-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the methoxy group modulates its pharmacokinetic properties. The piperidin-4-amine moiety is crucial for its biological activity, often interacting with amino acid residues in the active sites of target proteins.
類似化合物との比較
N-(2-Chloro-5-methoxybenzyl)piperidin-4-amine dihydrochloride
N-(2-Bromo-5-methoxybenzyl)piperidin-4-amine dihydrochloride
N-(2-Iodo-5-methoxybenzyl)piperidin-4-amine dihydrochloride
Uniqueness: N-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound's metabolic stability and binding affinity, making it a valuable candidate for various applications.
特性
IUPAC Name |
N-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-17-12-2-3-13(14)10(8-12)9-16-11-4-6-15-7-5-11;;/h2-3,8,11,15-16H,4-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJQCZCNHRUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CNC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)



![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)






![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)
